molecular formula C16H19BrN4O4 B10869145 1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-

1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-

Cat. No.: B10869145
M. Wt: 411.25 g/mol
InChI Key: RUFKIHWOTUJKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure includes a bromophenyl group, two nitro groups, and a diazatricyclo decane core, making it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting with the preparation of the core tricyclic structure. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the bromophenyl and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular processes. The bromophenyl group can interact with biological macromolecules, potentially leading to changes in their structure and function. The diazatricyclo decane core provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-tetrakis(4-bromophenyl)adamantane: Similar tricyclic structure with multiple bromophenyl groups.

    2-bromo-tricyclo[3.3.1.1(3,7)]decane: Similar core structure with a single bromine atom.

Uniqueness

2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is unique due to the presence of both nitro and bromophenyl groups, which provide a combination of reactivity and stability not commonly found in other compounds

Properties

Molecular Formula

C16H19BrN4O4

Molecular Weight

411.25 g/mol

IUPAC Name

2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C16H19BrN4O4/c1-14(2)15(20(22)23)7-18-9-16(14,21(24)25)10-19(8-15)13(18)11-4-3-5-12(17)6-11/h3-6,13H,7-10H2,1-2H3

InChI Key

RUFKIHWOTUJKGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC(=CC=C4)Br)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.